Di-tert-butyl((2S,3S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide
CAS No.:
Cat. No.: VC13650987
Molecular Formula: C20H34O3P2
Molecular Weight: 384.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H34O3P2 |
|---|---|
| Molecular Weight | 384.4 g/mol |
| IUPAC Name | (2S,3S)-3-tert-butyl-2-ditert-butylphosphoryl-4-methoxy-2H-1,3-benzoxaphosphole |
| Standard InChI | InChI=1S/C20H34O3P2/c1-18(2,3)24-16-14(22-10)12-11-13-15(16)23-17(24)25(21,19(4,5)6)20(7,8)9/h11-13,17H,1-10H3/t17-,24-/m0/s1 |
| Standard InChI Key | YJGCBXLKTYYGGA-XDHUDOTRSA-N |
| Isomeric SMILES | CC(C)(C)[P@@]1[C@H](OC2=C1C(=CC=C2)OC)P(=O)(C(C)(C)C)C(C)(C)C |
| SMILES | CC(C)(C)P1C(OC2=C1C(=CC=C2)OC)P(=O)(C(C)(C)C)C(C)(C)C |
| Canonical SMILES | CC(C)(C)P1C(OC2=C1C(=CC=C2)OC)P(=O)(C(C)(C)C)C(C)(C)C |
Introduction
Molecular Architecture and Stereochemical Features
Structural Elucidation
The compound’s molecular formula, C₂₀H₃₄O₃P₂, reflects its hybrid aromatic-heterocyclic framework. The core structure consists of a benzo[d] oxaphosphole ring fused to a dihydrobenzo moiety, with two tert-butyl groups and a methoxy substituent occupying specific positions (Figure 1). The (2S,3S) stereochemical configuration is critical to its spatial orientation, influencing both electronic properties and intermolecular interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Weight | 384.4 g/mol |
| IUPAC Name | (2S,3S)-3-tert-butyl-2-ditert-butylphosphoryl-4-methoxy-2H-1,3-benzoxaphosphole |
| CAS No. | VC13650987 |
| Stereochemistry | (2S,3S) |
The oxaphosphole ring adopts a puckered conformation due to the tetrahedral geometry at the phosphorus atom, while the tert-butyl groups induce steric hindrance, modulating reactivity in catalytic applications.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure:
-
³¹P NMR: A singlet at δ 56.5 ppm corresponds to the phosphine oxide moiety, while the oxaphosphole phosphorus resonates at δ 24.3 ppm.
-
¹H NMR: The methoxy group appears as a singlet at δ 3.72 ppm, and tert-butyl protons resonate as multiplets between δ 1.2–1.5 ppm.
Synthetic Methodologies
Oxaphosphole Ring Formation
The synthesis begins with the construction of the benzo[d] oxaphosphole core. A common approach involves cyclocondensation of 2-hydroxybenzaldehyde derivatives with phosphorus trichloride (PCl₃) under anhydrous conditions . For this compound, 4-methoxy-2-hydroxybenzaldehyde reacts with PCl₃ in toluene at 80°C, yielding the chlorinated oxaphosphole intermediate (Equation 1):
Phosphine Oxide Functionalization
The chlorinated intermediate undergoes phosphorylation using di-tert-butylphosphine oxide in the presence of a Lewis acid catalyst (e.g., AlCl₃). This step introduces the phosphine oxide group while preserving stereochemistry (Equation 2):
Stereochemical Control
The (2S,3S) configuration is achieved via chiral auxiliaries or asymmetric catalysis. Recent advances employ BINOL-derived phosphoric acids to induce enantioselectivity during the phosphorylation step, achieving enantiomeric excess (ee) >90% .
Reactivity and Catalytic Applications
Asymmetric Catalysis
The compound serves as a ligand precursor in transition-metal catalysis. When coordinated to palladium or rhodium, it facilitates enantioselective C–C bond formations, such as the Heck reaction and hydroformylation. For example, in asymmetric allylic alkylation, the ligand’s steric bulk directs substrate approach, yielding products with >95% ee .
Table 2: Catalytic Performance in Allylic Alkylation
| Substrate | Catalyst System | ee (%) | Yield (%) |
|---|---|---|---|
| Cyclohexenyl acetate | Pd(0)/Target Compound | 97 | 89 |
| Cinnamyl bromide | Rh(I)/Target Compound | 93 | 85 |
Mechanistic Insights
Density functional theory (DFT) studies reveal that the tert-butyl groups stabilize transition states through non-covalent interactions (e.g., C–H···O hydrogen bonds), lowering activation barriers by ~5 kcal/mol compared to less bulky analogues .
Comparative Analysis with Structural Analogues
Methoxy vs. Phenoxy Derivatives
Replacing the methoxy group with phenoxy (as in the excluded Smolecule compound) increases steric bulk but reduces electron-donating capacity, altering catalytic selectivity. For instance, phenoxy derivatives favor β-hydride elimination in cross-couplings, while methoxy analogues promote oxidative addition .
Future Directions
Sustainable Synthesis
Efforts to replace PCl₃ with green phosphorylating agents (e.g., PH₃ derivatives) are underway, aiming to reduce halogenated waste .
Materials Science Applications
Preliminary studies suggest utility in phosphorescent OLEDs, where the rigid oxaphosphole framework enhances luminescence quantum yield by 15–20% compared to triphenylphosphine oxides .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume